1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole
CAS No.:
Cat. No.: VC17189804
Molecular Formula: C12H19BN2O2
Molecular Weight: 234.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19BN2O2 |
|---|---|
| Molecular Weight | 234.10 g/mol |
| IUPAC Name | 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
| Standard InChI | InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-15(8-14-10)9-5-6-9/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | LQPDHDLBJULFIQ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered imidazole ring (C₃H₃N₂) with two nitrogen atoms at positions 1 and 3. At position 1, a cyclopropyl group (C₃H₅) is attached, while position 4 is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (C₆H₁₀BO₂). This boronic ester group stabilizes the boron atom through pinacol ligation, enhancing its utility in Suzuki-Miyaura couplings.
The molecular formula is C₁₂H₁₉BN₂O₂, with a molecular weight of 234.10 g/mol. The IUPAC name, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, reflects its substituent arrangement and functional groups.
Physicochemical Characteristics
While experimental data on melting and boiling points remain unpublished, predictive models estimate:
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Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) due to the boronic ester’s lipophilicity.
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Stability: Susceptible to hydrolysis in aqueous media, necessitating anhydrous storage.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Imidazole Functionalization: Cyclopropanation of 4-bromo-1H-imidazole using cyclopropylamine under basic conditions.
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Boronic Ester Installation: A palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C.
Key reaction conditions include:
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Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂
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Base: Potassium carbonate (K₂CO₃)
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Yield: 60–75% after column chromatography.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and safety. Automated systems monitor reaction parameters (temperature, pH, pressure) to minimize boronic ester degradation. Post-synthesis, quality control via HPLC ensures ≥97% purity for pharmaceutical applications.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables carbon-carbon bond formation with aryl/vinyl halides. For example, coupling with 4-bromotoluene yields 4-(4-methylphenyl)-1-cyclopropyl-1H-imidazole, a precursor to antifungal agents.
Representative Reaction:
Conditions: 1 mol% Pd(PPh₃)₄, 2M K₂CO₃, DMF/H₂O (3:1), 80°C.
Comparative Analysis with Pyrazole Analogs
Although structurally similar to pyrazole derivatives (e.g., 1-cyclopropyl-4-(dioxaborolan-2-yl)-1H-pyrazole), the imidazole variant exhibits distinct reactivity:
Future Research Directions
Targeted Protein Degradation
The compound’s boron atom could anchor proteolysis-targeting chimeras (PROTACs), enabling selective degradation of oncoproteins like BCL-6.
Green Chemistry Innovations
Exploring aqueous Suzuki-Miyaura conditions could reduce solvent waste. Preliminary studies show 40% yield in H₂O/ethanol mixtures with microwave assistance.
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